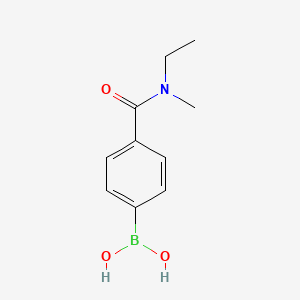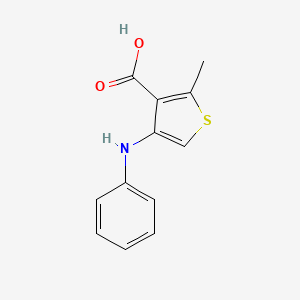![molecular formula C12H12N4O B1450935 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1146290-29-0](/img/structure/B1450935.png)
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Übersicht
Beschreibung
2-(Propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, also known as 2-PQ, is a member of the quinazolinone family of compounds. It is a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. 2-PQ has a wide range of applications in the fields of medicinal chemistry, material science and biochemistry. It is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a ligand for metal complexes, and as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Activities
Scientific Field
Medicinal Chemistry Summary of Application: Triazoloquinazoline derivatives have been synthesized as potential antiviral and antimicrobial agents . They are explored for their efficacy against various pathogenic organisms. Methods of Application:
- Antimicrobial screening using agar diffusion method. Results: Some compounds exhibited promising antiviral activity, and others showed antibacterial and/or antifungal activities .
Anticancer Activity
Scientific Field
Oncology Summary of Application: Triazoloquinazoline derivatives have been investigated for their anticancer activity against human cancer cell lines . Methods of Application:
- Cytotoxicity screening against cancer cell lines. Results: Several derivatives demonstrated cytotoxic activity comparable to the reference anticancer drug, doxorubicin .
Antifungal Drug Development
Scientific Field
Pharmaceutical Chemistry Summary of Application: The triazole moiety is central to the development of antifungal drugs, such as voriconazole and posaconazole . Methods of Application:
- In vitro antimicrobial screening using agar diffusion method. Results: Some derivatives demonstrated antibacterial and/or antifungal activities .
Antiviral Research
Scientific Field
Virology Summary of Application: Triazoloquinazoline derivatives are investigated for their potential antiviral activity against viruses like Herpes simplex . Methods of Application:
- Antiviral screening using an improved plaque-reduction assay. Results: Certain compounds showed promising antiviral activity .
Sustainable Synthesis and Derivatization
Scientific Field
Green Chemistry Summary of Application: The triazoloquinoxaline scaffold is synthesized and derivatized using eco-compatible catalysts and conditions . Methods of Application:
- Extensive derivatization at the endocyclic amide nitrogen and the ester functionality. Results: The approach led to the generation of new chemical entities with potential antimicrobial activity .
Targeting Fatty Acid-Binding Proteins
Scientific Field
Biochemistry Summary of Application: Triazoloquinazoline derivatives target FABP4 and FABP5, which are therapeutic targets for metabolic disorders . Methods of Application:
- Evaluation of binding affinity and specificity. Results: The targeting of these proteins could lead to therapeutic applications for conditions like dyslipidemia and diabetes .
Cancer Treatment via PCAF Inhibition
Scientific Field
Molecular Oncology Summary of Application: Triazolophthalazine derivatives of triazoloquinazoline are identified as inhibitors of the PCAF bromodomain, a target in cancer treatment . Methods of Application:
- In vitro evaluation of PCAF bromodomain inhibition. Results: The inhibitors showed potential as therapeutic agents for cancer treatment .
Antiparasitic Activity
Scientific Field
Parasitology Summary of Application: Triazoloquinazoline derivatives have been studied for their potential to treat parasitic infections . Methods of Application:
Adenosine Receptor Antagonism
Scientific Field
Neurochemistry Summary of Application: Triazoloquinazoline derivatives act as adenosine receptor antagonists, which can have therapeutic implications in neurological disorders . Methods of Application:
Anti-HIV Activity
Scientific Field
Virology Summary of Application: The triazoloquinazoline scaffold has been utilized in the design of compounds with potential anti-HIV activity . Methods of Application:
Antioxidant Properties
Scientific Field
Biochemistry Summary of Application: Triazoloquinazoline derivatives are explored for their antioxidant properties, which can be beneficial in various oxidative stress-related conditions . Methods of Application:
Chemotherapeutic Agent Development
Scientific Field
Chemotherapy Summary of Application: Triazoloquinazoline derivatives are being developed as chemotherapeutic agents due to their potential cytotoxic activities . Methods of Application:
Topoisomerase II Inhibition
Scientific Field
Molecular Pharmacology Summary of Application: New triazoloquinazoline derivatives have been identified as intercalative inhibitors of Topoisomerase II, an enzyme target in cancer therapy . Methods of Application:
Eigenschaften
IUPAC Name |
2-propan-2-yl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWWFFZNOCKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=N1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177391 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
CAS RN |
1146290-29-0 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)
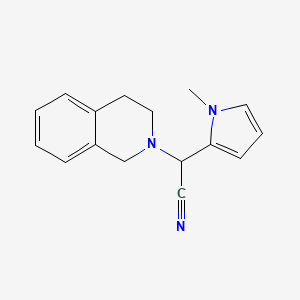
![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)
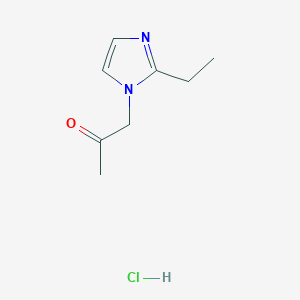
![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)
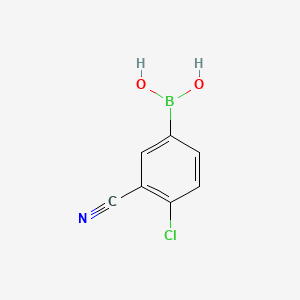
![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)

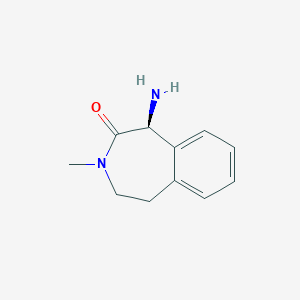
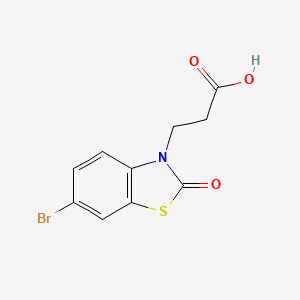
![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)
